molecular formula C17H17ClN2O4 B3451375 1-(5-chloro-2-methoxybenzoyl)-4-(2-furoyl)piperazine

1-(5-chloro-2-methoxybenzoyl)-4-(2-furoyl)piperazine

Cat. No. B3451375
M. Wt: 348.8 g/mol
InChI Key: WPGSXOLSDAHTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxybenzoyl)-4-(2-furoyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations and advantages in lab experiments.

Mechanism of Action

1-(5-chloro-2-methoxybenzoyl)-4-(2-furoyl)piperazine's mechanism of action is not fully understood, but it is believed to work by inhibiting the NF-κB pathway, which is involved in inflammation and cell proliferation. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, which is crucial for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has been shown to inhibit angiogenesis, which is crucial for tumor growth. This compound has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methoxybenzoyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its high yield synthesis method, its potential as a drug delivery system, and its ability to cross the blood-brain barrier. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 1-(5-chloro-2-methoxybenzoyl)-4-(2-furoyl)piperazine research, including further studies on its mechanism of action, its potential use in treating various diseases, and its potential as a drug delivery system. This compound can also be modified to improve its properties and increase its effectiveness. Further studies are needed to fully understand the potential of this compound in therapeutic applications.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations and advantages in lab experiments. This compound has potential as a drug delivery system and has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. Further studies are needed to fully understand the potential of this compound in therapeutic applications.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-4-(2-furoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied for its potential use in treating cancer, inflammatory diseases, and cardiovascular diseases. This compound has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-23-14-5-4-12(18)11-13(14)16(21)19-6-8-20(9-7-19)17(22)15-3-2-10-24-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSXOLSDAHTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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